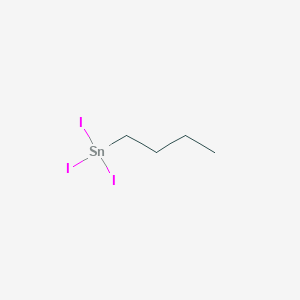

Stannane, butyltriiodo-

Description

BenchChem offers high-quality Stannane, butyltriiodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, butyltriiodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

21941-99-1 |

|---|---|

Molecular Formula |

C4H9I3Sn |

Molecular Weight |

556.54 g/mol |

IUPAC Name |

butyl(triiodo)stannane |

InChI |

InChI=1S/C4H9.3HI.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3 |

InChI Key |

GTVGGZBELVUNIL-UHFFFAOYSA-K |

Canonical SMILES |

CCCC[Sn](I)(I)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isolation of Butyltriiodo-stannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isolation of butyltriiodo-stannane (BuSnI₃), an organotin compound of interest in various chemical research and development applications. The document details the prevalent synthetic methodology, experimental protocols, and characterization data, presented in a format tailored for scientific professionals.

Introduction

Butyltriiodo-stannane, also known as n-butyltin triiodide, is an organotin halide characterized by a tin atom bonded to one butyl group and three iodine atoms. Organotin compounds, in general, serve as versatile intermediates and catalysts in organic synthesis. The specific properties of butyltriiodo-stannane, influenced by the presence of the butyl group and the highly electronegative iodine atoms, make it a subject of interest for specialized applications.

Synthesis of Butyltriiodo-stannane

The most common and efficient method for the synthesis of butyltriiodo-stannane is the Kocheshkov redistribution or comproportionation reaction. This method involves the reaction of a tetraorganotin compound, in this case, tetrabutyltin (Bu₄Sn), with a tin(IV) halide, specifically tin(IV) iodide (SnI₄). The stoichiometry of the reactants is crucial to selectively obtain the desired monoalkyltin trihalide product.

The overall balanced chemical equation for this reaction is:

3 SnI₄ + Bu₄Sn → 4 BuSnI₃

This reaction allows for the controlled transfer of alkyl groups from tetrabutyltin to tin(IV) iodide, resulting in the formation of the more substituted organotin halide.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of butyltriiodo-stannane via the Kocheshkov redistribution reaction.

Materials:

-

Tetrabutyltin (Bu₄Sn)

-

Tin(IV) iodide (SnI₄)

-

Anhydrous, inert solvent (e.g., toluene or xylene)

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Schlenk line or similar inert atmosphere setup

-

Distillation apparatus for vacuum distillation[1][2][3][4][5]

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with tin(IV) iodide and an appropriate volume of an anhydrous, inert solvent under an inert atmosphere.

-

Addition of Reactant: Tetrabutyltin is added to the stirred suspension of tin(IV) iodide in a 1:3 molar ratio (Bu₄Sn:SnI₄).

-

Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by observing the dissolution of the solid tin(IV) iodide and a change in the color of the solution. The reaction is typically carried out for several hours to ensure complete conversion.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The crude butyltriiodo-stannane is purified by vacuum distillation.[1][2][3][4][5] The fraction collected at the appropriate boiling point and pressure yields the pure product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of butyltriiodo-stannane.

Table 1: Reactant and Product Stoichiometry

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Tetrabutyltin | Bu₄Sn | 346.19 | 1 |

| Tin(IV) Iodide | SnI₄ | 626.33 | 3 |

| Butyltriiodo-stannane | BuSnI₃ | 554.50 | 4 |

Table 2: Physicochemical and Spectroscopic Data of Butyltriiodo-stannane

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Specific data not available in search results, but purification is by vacuum distillation. |

| ¹¹⁹Sn NMR Chemical Shift (δ) | Specific data for BuSnI₃ not found, but the chemical shift range for organotin compounds is very wide, from approximately -400 ppm to +200 ppm relative to tetramethyltin (Me₄Sn).[6][7][8] |

| Yield | Dependent on reaction conditions and purification efficiency. |

Characterization

The primary method for characterizing the structure and purity of butyltriiodo-stannane is ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy. ¹¹⁹Sn is a spin-1/2 nucleus with a natural abundance of 8.59%, making it well-suited for NMR studies.[6][7][8] The chemical shift of the tin nucleus is highly sensitive to its coordination environment and the nature of the substituents.

For butyltriiodo-stannane, a single resonance is expected in the ¹¹⁹Sn NMR spectrum. The exact chemical shift will be characteristic of a tin atom bonded to one alkyl group and three iodine atoms. Comparison of the obtained spectrum with literature values for similar organotin halides can confirm the identity of the product. Other analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the presence and structure of the butyl group.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and isolation of butyltriiodo-stannane.

Logical Relationship of Components

The following diagram illustrates the relationship between the reactants and the product in the Kocheshkov redistribution reaction.

References

- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 2. How To [chem.rochester.edu]

- 3. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 8. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

Stannane, butyltriiodo-: A Technical Guide to Its Hypothesized Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Identification

Stannane, butyltriiodo-, is an organotin compound characterized by a central tin atom bonded to one butyl group and three iodine atoms. Its structure is analogous to other butyltin trihalides, which are tetrahedral.

Table 1: Molecular Identifiers (Hypothesized)

| Identifier | Value |

| IUPAC Name | Butyl(triiodo)stannane |

| Synonyms | Butyltin triiodide, Triiodobutylstannane |

| Molecular Formula | C₄H₉I₃Sn |

| SMILES | CCCC--INVALID-LINK--(I)I |

| InChI Key | Not available |

| CAS Number | Not available |

Physicochemical Properties

The physical and chemical properties of butyltriiodostannane are predicted to be similar to those of butyltin trichloride, with adjustments for the greater atomic mass of iodine compared to chlorine.[1] It is expected to be a liquid at room temperature and soluble in organic solvents.[2]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 549.61 g/mol |

| Appearance | Colorless to yellowish liquid |

| Boiling Point | > 93 °C/10 mmHg (by analogy to butyltin trichloride)[1] |

| Density | > 1.693 g/mL at 25 °C (by analogy to butyltin trichloride)[1] |

| Solubility | Soluble in organic solvents, insoluble in water[2] |

Synthesis and Manufacturing

The synthesis of butyltriiodostannane can be conceptually approached through methods analogous to those used for preparing other alkyltin trihalides.[3]

Redistribution Reaction

A common method for the synthesis of monoalkyltin trihalides is the redistribution reaction (also known as the Kocheshkov comproportionation) between a tetraalkyltin and a tin tetrahalide.[4] For butyltriiodostannane, this would involve the reaction of tetrabutyltin with tin(IV) iodide:

3 SnI₄ + (C₄H₉)₄Sn → 4 C₄H₉SnI₃

Direct Reaction

Another potential route is the direct reaction of metallic tin with an excess of butyl iodide, although this reaction can be challenging to control and may require specific catalysts.[5][6][7]

Sn + 2 C₄H₉I → (C₄H₉)₂SnI₂ (C₄H₉)₂SnI₂ + I₂ → 2 C₄H₉SnI₃

Characterization and Analysis

A combination of spectroscopic techniques would be employed to confirm the structure and purity of butyltriiodostannane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organotin compounds.

Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ) / ppm | Predicted Multiplicity & Coupling Constants (J) |

| ¹H NMR | 0.9 (t, 3H), 1.4 (sext, 2H), 1.7 (quint, 2H), 2.0 (t, 2H) | t, J ≈ 7 Hz; sext, J ≈ 7 Hz; quint, J ≈ 7 Hz; t, J ≈ 7 Hz |

| ¹³C NMR | 13.5, 26.5, 27.0, 30.0 | |

| ¹¹⁹Sn NMR | Expected to be in the characteristic range for monoalkyltin trihalides |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For organotin compounds, GC-MS is a common analytical technique.[3][8]

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Fragment |

| 550 | [C₄H₉¹¹⁸SnI₃]⁺ (Molecular Ion) |

| 493 | [¹¹⁸SnI₃]⁺ |

| 423 | [C₄H₉¹¹⁸SnI₂]⁺ |

| 366 | [¹¹⁸SnI₂]⁺ |

| 296 | [C₄H₉¹¹⁸SnI]⁺ |

| 239 | [¹¹⁸SnI]⁺ |

| 175 | [C₄H₉¹¹⁸Sn]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify characteristic vibrational frequencies of the chemical bonds within the molecule.

Table 5: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 2850-2960 | C-H stretching |

| 1465 | C-H bending |

| ~500 | Sn-C stretching |

| < 200 | Sn-I stretching |

Experimental Protocols

The following are generalized experimental protocols for the characterization of organotin compounds, which would be applicable to butyltriiodostannane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity and confirm the molecular weight of the synthesized compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile organic solvent such as hexane or dichloromethane.

-

Derivatization (Optional but common for environmental samples): For analysis of butyltin species in complex matrices, derivatization to a more volatile form (e.g., by ethylation with sodium tetraethylborate) is often performed.[8][9][10][11]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 600.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12][13][14][15][16]

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

-

For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[13]

-

For ¹¹⁹Sn NMR, use a broad spectral width and appropriate relaxation delays.

-

-

Data Processing: Process the acquired data using standard NMR software. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹¹⁹Sn).

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of Stannane, butyltriiodo-.

Caption: Logical workflow for the synthesis and characterization of butyltriiodostannane.

References

- 1. Butyltin trichloride | 1118-46-3 [chemicalbook.com]

- 2. BNT Chemicals | Tri-n-Butyltin Chloride [bnt-chemicals.com]

- 3. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 5. US3651108A - Process for the preparation of tin-alkyls - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. gcms.labrulez.com [gcms.labrulez.com]

- 9. researchgate.net [researchgate.net]

- 10. www2.gov.bc.ca [www2.gov.bc.ca]

- 11. agilent.com [agilent.com]

- 12. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 13. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. How to make an NMR sample [chem.ch.huji.ac.il]

Navigating the Thermal Landscape of Butyltriiodo-stannane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of butyltriiodo-stannane. Given the limited direct research on this specific organotin compound, this document synthesizes information from related organotin halides to project its likely thermal behavior. It further outlines detailed experimental protocols for its systematic investigation and presents a generalized decomposition pathway.

Introduction to Butyltriiodo-stannane and its Thermal Stability

Butyltriiodo-stannane, also known as monobutyltin triiodide, is an organotin compound with the chemical formula C4H9SnI3. While specific data on its thermal properties are scarce in publicly available literature, the thermal stability of organotin compounds is a critical parameter influencing their application and safety profile. Generally, the stability of tin alkyls is lower than their silicon and germanium counterparts, a factor attributed to the longer and weaker tin-carbon bond.[1][2] The nature of the alkyl group and the halide also play significant roles in the overall stability of the molecule.

The primary decomposition pathway for alkyltin trihalides (RSnX3) is understood to be the elimination of an alkyl halide (RX) to yield the corresponding tin(II) halide (SnX2). This process can be influenced by temperature and the presence of other chemical species. For instance, the decomposition of some alkyltin halides can be suppressed by the presence of the corresponding alkyl halide in the reaction environment.

Quantitative Data

| Thermal Property | Butyltriiodo-stannane (C4H9SnI3) | General Observations for Alkyltin Halides |

| Decomposition Onset Temperature (°C) | Data not available | Varies widely based on alkyl and halide groups. |

| Peak Decomposition Temperature (°C) | Data not available | --- |

| Mass Loss (%) | Data not available | Dependent on the specific decomposition pathway. |

| Decomposition Products | Expected: Butyl iodide (C4H9I), Tin(II) iodide (SnI2) | Alkyl halide (RX), Tin(II) halide (SnX2) |

Experimental Protocols

To rigorously characterize the thermal stability and decomposition of butyltriiodo-stannane, a multi-faceted analytical approach is recommended. The following protocols provide a framework for such an investigation.

Synthesis of Butyltriiodo-stannane

Objective: To synthesize butyltriiodo-stannane for subsequent thermal analysis. A common route to organotin halides is through redistribution reactions.

Materials:

-

Tetrabutyltin ((C4H9)4Sn)

-

Tin(IV) iodide (SnI4)

-

Anhydrous toluene

-

Schlenk line and glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetrabutyltin in anhydrous toluene.

-

In a separate Schlenk flask, dissolve tin(IV) iodide in anhydrous toluene.

-

Slowly add the tin(IV) iodide solution to the tetrabutyltin solution at room temperature with vigorous stirring. The stoichiometry should be carefully controlled to favor the formation of the monobutyltin triiodide. A 1:3 molar ratio of tetrabutyltin to tin(IV) iodide is a theoretical starting point for the redistribution reaction: (C4H9)4Sn + 3 SnI4 → 4 C4H9SnI3.

-

After the addition is complete, heat the reaction mixture under reflux for several hours to drive the redistribution reaction to completion.

-

Monitor the reaction progress using a suitable analytical technique, such as NMR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or distillation under high vacuum.

-

Characterize the purified butyltriiodo-stannane using NMR (¹H, ¹³C, ¹¹⁹Sn), mass spectrometry, and elemental analysis to confirm its identity and purity.

Thermal Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature range, mass loss, and thermal events (e.g., melting, phase transitions) of butyltriiodo-stannane.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.

-

Alumina or platinum crucibles.

-

Inert gas supply (e.g., high-purity nitrogen or argon).

Procedure:

-

Calibrate the TGA/DSC instrument for temperature and heat flow according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of purified butyltriiodo-stannane into a clean, tared TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Program the instrument with the following temperature profile:

-

Hold at 30 °C for 10 minutes to allow for thermal equilibration.

-

Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Hold at the final temperature for a short period if necessary.

-

-

Record the mass change (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.

-

Analyze the resulting data to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), the percentage of mass loss, and any endothermic or exothermic events.

Analysis of Decomposition Products

Objective: To identify the volatile and solid-state products of the thermal decomposition of butyltriiodo-stannane.

Instrumentation:

-

TGA instrument coupled to a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR).

-

Gas Chromatography-Mass Spectrometry (GC-MS).

-

X-ray Diffraction (XRD) for solid residue analysis.

Procedure for Volatile Products (TGA-MS/FTIR):

-

Perform a TGA experiment as described in section 3.2, with the outlet of the TGA furnace connected to the inlet of a mass spectrometer or FTIR spectrometer.

-

Continuously analyze the evolved gases as a function of temperature.

-

Identify the volatile decomposition products by their mass spectra or infrared spectra. For butyltriiodo-stannane, the primary expected volatile product is butyl iodide.

Procedure for Volatile Products (GC-MS):

-

Heat a sample of butyltriiodo-stannane in a sealed vial at a temperature just above its decomposition onset for a defined period.

-

Collect the headspace vapor using a gas-tight syringe.

-

Inject the vapor into a GC-MS system to separate and identify the volatile components.

Procedure for Solid Residue (XRD):

-

Heat a sample of butyltriiodo-stannane in a furnace under an inert atmosphere to a temperature above its final decomposition stage.

-

Allow the sample to cool to room temperature.

-

Collect the solid residue and analyze it using powder X-ray diffraction to identify its crystalline structure. The expected solid residue is tin(II) iodide.

Visualizing the Decomposition Pathway

The following diagram illustrates the generalized thermal decomposition pathway for an alkyltin trihalide, which is the expected route for butyltriiodo-stannane.

Caption: Generalized thermal decomposition of Butyltriiodo-stannane.

Conclusion

While direct experimental data on the thermal stability and decomposition of butyltriiodo-stannane remains to be established, this guide provides a robust framework for its investigation. Based on the known chemistry of related organotin halides, a primary decomposition pathway involving the elimination of butyl iodide to yield tin(II) iodide is anticipated. The detailed experimental protocols outlined herein offer a clear path for researchers to elucidate the specific thermal properties of this compound, contributing valuable data to the fields of organometallic chemistry and materials science. Such data is crucial for the safe handling, storage, and application of butyltriiodo-stannane in research and development.

References

Butyltriiodo-stannane CAS number and chemical identifiers

Disclaimer: Initial searches for "Butyltriiodo-stannane" did not yield a corresponding chemical entity in scientific literature databases. The following guide focuses on the closely related and widely documented compound, Tributyltin iodide (also known as tributyl(iodo)stannane), which is presumed to be the compound of interest for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Tributyltin iodide, including its chemical identifiers, physical properties, detailed experimental protocols for its synthesis, and its application in palladium-catalyzed cross-coupling reactions.

Chemical Identifiers and Physical Properties

Tributyltin iodide is an organotin compound that is widely used in organic synthesis. It is a colorless to pale yellow liquid at room temperature and is soluble in many organic solvents.

Table 1: Chemical Identifiers for Tributyltin Iodide

| Identifier Type | Value |

| CAS Number | 7342-47-4 |

| IUPAC Name | tributyl(iodo)stannane |

| Molecular Formula | C₁₂H₂₇ISn |

| InChI | InChI=1S/3C4H9.HI.Sn/c31-3-4-2;;/h31,3-4H2,2H3;1H;/q;;;;+1/p-1 |

| SMILES | CCCC--INVALID-LINK--(CCCC)I |

Table 2: Physical and Chemical Properties of Tributyltin Iodide

| Property | Value |

| Molecular Weight | 416.96 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 172 °C at 10 mmHg |

| Density | 1.46 g/mL at 25 °C |

| Refractive Index | n20/D 1.530 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Tributyltin iodide and a general procedure for its application in Stille cross-coupling reactions, a cornerstone of modern synthetic chemistry.

This protocol is adapted from a procedure described in US Patent 3,547,965A.

Materials:

-

Tin powder (59.5 g)

-

Zinc powder (39.0 g)

-

Butyl iodide (258 g)

-

n-Butanol (10 g)

-

20% Hydrochloric acid (400 ml)

Procedure:

-

In a three-necked reaction vessel equipped with a reflux condenser, stirrer, and thermometer, combine the tin powder, zinc powder, butyl iodide, and n-butanol.

-

Heat the mixture to 110°C and stir for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add 400 ml of 20% hydrochloric acid to dissolve any unreacted zinc and inorganic byproducts.

-

Filter the solution to recover any unreacted tin.

-

Separate the organic layer from the filtrate.

-

Recover any unreacted butyl iodide from the organic layer, typically by distillation.

-

The resulting product is tributyltin iodide. Further purification can be achieved by distillation under reduced pressure.

The following is a general experimental procedure for a Stille cross-coupling reaction, which is a common application for tributyltin derivatives in the synthesis of complex organic molecules. This reaction couples the organotin compound with an organic halide or triflate.

Materials:

-

Organic halide or triflate (1 equivalent)

-

Organotin reagent (e.g., Tributyltin iodide derivative) (1.15 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM) (0.1 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

Lithium chloride (LiCl) (5.3 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask, add the organic halide or triflate and anhydrous DMF. The solution should be approximately 0.1 M.

-

Sequentially add CuI, the palladium catalyst, and LiCl to the flask.

-

Purge the reaction flask with an inert gas, such as argon, for 10 minutes.

-

Add the organotin reagent to the reaction mixture.

-

Heat the solution to the desired temperature (e.g., 40°C) and monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel containing an aqueous ammonia solution.

-

Extract the aqueous layer with an organic solvent, such as hexane.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

The crude product can then be purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the synthesis of Tributyltin iodide and the catalytic cycle of the Stille cross-coupling reaction.

An In-depth Technical Guide to the Safe Handling and Storage of Stannane, butyltriiodo-

Disclaimer: No specific safety data sheet (SDS) for Stannane, butyltriiodo- was found. The following guide is based on information for structurally similar organotin compounds, such as other tributyltin derivatives. It is imperative to treat Stannane, butyltriiodo- as highly hazardous and to consult with a qualified safety professional before handling. The information provided here should be used as a supplementary resource to a comprehensive, substance-specific risk assessment.

This guide is intended for researchers, scientists, and drug development professionals who may handle Stannane, butyltriiodo-. Organotin compounds are known for their high toxicity, and strict adherence to safety protocols is essential to prevent exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

Stannane, butyltriiodo- is presumed to share the hazardous properties of other organotin compounds. The primary hazards include:

-

Acute Toxicity: Highly toxic if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: Causes severe skin irritation.[1]

-

Eye Damage/Irritation: Causes serious eye irritation and potential for severe damage.[1]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1] The primary target organs are not specified for this particular compound, but organotin compounds, in general, can affect the liver, kidneys, and nervous system.[2]

-

Reproductive Toxicity: Some organotin compounds are suspected of damaging fertility or the unborn child.

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][3]

Physical and Chemical Properties (Representative Data)

The following table summarizes typical physical and chemical properties of related organotin compounds. The exact values for Stannane, butyltriiodo- may vary.

| Property | Representative Value/Information | Source |

| Appearance | Colorless to yellow liquid | General knowledge |

| Odor | Strong, unpleasant | General knowledge |

| Solubility | Insoluble in water.[3] Soluble in organic solvents. | General knowledge |

| Stability | May be sensitive to light, air, and moisture. Stable under recommended storage conditions.[3] | |

| Reactivity | Reacts with strong oxidizing agents.[3] | [3] |

Safe Handling Procedures

Due to its presumed high toxicity, Stannane, butyltriiodo- must be handled with extreme caution in a controlled environment.

-

Chemical Fume Hood: All work with Stannane, butyltriiodo- must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4]

-

Glove Box: For manipulations requiring an inert atmosphere or for handling larger quantities, a glove box is recommended.

-

Ventilation: Ensure adequate general laboratory ventilation.[1][4]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1][3][4]

The following table outlines the minimum required PPE for handling Stannane, butyltriiodo-.

| Body Part | PPE Specification | Source |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. | [1][3] |

| Eyes/Face | Chemical safety goggles and a face shield. | [1][3] |

| Body | A flame-retardant and chemical-resistant lab coat. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn. | |

| Respiratory | A full-face respirator with an appropriate organic vapor cartridge may be necessary for certain operations, such as spill cleanup. Consult with a safety professional for respirator selection. | [3] |

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

-

Remove contaminated clothing immediately and wash before reuse.[1]

Storage Procedures

Proper storage is crucial to maintain the integrity of Stannane, butyltriiodo- and to prevent accidental release.

| Storage Condition | Requirement | Source |

| Temperature | Store in a cool, dry place.[1][4] Some analogous compounds recommend refrigeration (2-8 °C). | [1][4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture. | |

| Container | Keep in a tightly sealed, properly labeled container.[1][4] | [1][4] |

| Location | Store in a well-ventilated, designated area for highly toxic chemicals.[1][4] Store locked up.[1] | [1][4] |

| Incompatibilities | Store away from strong oxidizing agents.[3] | [3] |

Experimental Protocols

The following is a generic protocol for handling a highly toxic, air- and moisture-sensitive organotin compound like Stannane, butyltriiodo-. This protocol should be adapted to the specific requirements of your experiment.

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Don all required PPE.

-

Prepare all necessary glassware and equipment. Glassware should be oven-dried to remove any moisture.

-

Have appropriate quenching and waste containers ready in the fume hood.

-

-

Inert Atmosphere Transfer:

-

If the reaction is air-sensitive, assemble the reaction apparatus and purge with an inert gas (argon or nitrogen).

-

Use Schlenk line techniques or a glove box for transfers.

-

Draw the required amount of Stannane, butyltriiodo- into a dry, gas-tight syringe.

-

Transfer the reagent to the reaction vessel under a positive pressure of inert gas.

-

-

Quenching:

-

Cool the reaction mixture to an appropriate temperature (e.g., 0 °C) in an ice bath.

-

Slowly add a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride or sodium bicarbonate) to the reaction mixture while stirring.

-

Be aware of any potential exotherms or gas evolution.

-

-

Work-up:

-

Perform all extractions and washes within the chemical fume hood.

-

Transfer all aqueous waste to a designated hazardous waste container.

-

-

All waste contaminated with Stannane, butyltriiodo- (e.g., gloves, pipette tips, reaction mixtures) must be disposed of as hazardous waste.[1]

-

Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures

| Emergency Situation | Response Protocol | Source |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. | [1][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [1][4] |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. | [3] |

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling of Stannane, butyltriiodo-.

Caption: Safe handling workflow for Stannane, butyltriiodo-.

Caption: Emergency response plan for a Stannane, butyltriiodo- incident.

References

A Comprehensive Technical Guide to the Quantum Mechanical Properties of Butyltriiodo-stannane

Disclaimer: As of October 2025, a specific body of published research focusing on the quantum mechanical calculations of butyltriiodo-stannane is not available. This technical guide therefore presents a hypothetical, yet realistic, case study based on established computational chemistry principles and data from analogous organotin compounds. The methodologies described and the data presented are generated for illustrative purposes to guide researchers in their potential investigations of this compound.

Introduction

Organotin compounds, characterized by the presence of a tin-carbon bond, are a versatile class of organometallic compounds with a rich history of applications ranging from industrial catalysis to biocidal agents. Butyltriiodo-stannane (C₄H₉SnI₃), a member of this family, presents an interesting subject for theoretical investigation due to the presence of a heavy tin atom and three iodine atoms, which significantly influence its electronic structure and reactivity. Understanding the quantum mechanical properties of this molecule is crucial for predicting its stability, spectroscopic signatures, and potential interaction mechanisms in various chemical and biological systems.

This guide provides a detailed overview of a hypothetical quantum mechanical study of butyltriiodo-stannane, employing Density Functional Theory (DFT), a robust method for computational chemistry. We will outline the computational protocol, present the calculated molecular properties in a structured format, and visualize the computational workflow.

Experimental and Computational Protocols

Computational Methodology

The quantum mechanical calculations described herein were hypothetically performed using the Gaussian 16 suite of programs. The molecular geometry of butyltriiodo-stannane was optimized without any symmetry constraints. The calculations were carried out using Density Functional Theory (DFT) with the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

For the tin (Sn) and iodine (I) atoms, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential (ECP) and basis set were employed. This choice is well-suited for heavy elements as it replaces the core electrons with a potential, reducing computational cost while maintaining accuracy for valence electron descriptions. For the lighter carbon (C) and hydrogen (H) atoms, the 6-31G(d) basis set was used, which includes polarization functions on heavy atoms to account for the non-spherical nature of electron density in molecules.

A frequency calculation was subsequently performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the vibrational frequencies.

Logical Workflow for Computational Analysis

The logical process for conducting the quantum mechanical calculations on butyltriiodo-stannane is outlined below. This workflow ensures a systematic approach from the initial molecular structure input to the final analysis of its properties.

Caption: Computational workflow for the DFT analysis of butyltriiodo-stannane.

Data Presentation: Calculated Molecular Properties

The following tables summarize the quantitative data derived from the hypothetical DFT calculations on butyltriiodo-stannane.

Table 1: Optimized Geometric Parameters

This table presents the key bond lengths and bond angles for the optimized structure of butyltriiodo-stannane. The atom numbering corresponds to a standard representation where Sn is the central atom, bonded to the first carbon of the butyl group and the three iodine atoms.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Lengths (Å) | ||

| Sn - C1 | 2.16 | |

| Sn - I1 | 2.72 | |

| Sn - I2 | 2.72 | |

| Sn - I3 | 2.72 | |

| C1 - C2 | 1.54 | |

| C2 - C3 | 1.54 | |

| C3 - C4 | 1.54 | |

| C-H (average) | 1.09 | |

| **Bond Angles (°) ** | ||

| C1 - Sn - I1 | 112.5 | |

| C1 - Sn - I2 | 112.5 | |

| C1 - Sn - I3 | 112.5 | |

| I1 - Sn - I2 | 106.2 | |

| I2 - Sn - I3 | 106.2 | |

| I1 - Sn - I3 | 106.2 | |

| Sn - C1 - C2 | 110.8 | |

| C1 - C2 - C3 | 112.1 | |

| C2 - C3 - C4 | 112.1 |

Table 2: Calculated Vibrational Frequencies

Key vibrational modes and their corresponding frequencies are listed below. These frequencies are crucial for the interpretation of experimental infrared (IR) spectra.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(Sn-I) symmetric stretch | 185 | Symmetric stretching of the three Sn-I bonds |

| ν(Sn-I) asymmetric stretch | 210 | Asymmetric stretching of the Sn-I bonds |

| ν(Sn-C) stretch | 520 | Stretching of the Sn-C bond |

| δ(Sn-I) scissoring | 85 | Scissoring motion of the I-Sn-I angles |

| CH₂ wagging/twisting | 1250 - 1350 | Wagging and twisting motions of the methylene groups |

| CH₂ scissoring | 1450 - 1470 | Scissoring motion of the methylene groups |

| C-H symmetric stretch | 2850 - 2900 | Symmetric stretching of C-H bonds in the butyl group |

| C-H asymmetric stretch | 2920 - 2960 | Asymmetric stretching of C-H bonds in the butyl group |

Table 3: Electronic Properties

This table summarizes the key electronic properties of butyltriiodo-stannane, which provide insights into its reactivity and electronic transitions.

| Property | Calculated Value |

| Energy of HOMO (eV) | -6.85 |

| Energy of LUMO (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.62 |

| Dipole Moment (Debye) | 2.15 |

| Mulliken Atomic Charges | |

| Sn | +0.75 |

| I1, I2, I3 (average) | -0.45 |

| C1 | -0.28 |

| C2 | -0.22 |

| C3 | -0.22 |

| C4 | -0.25 |

| H (average) | +0.12 |

Visualization of Signaling Pathways and Logical Relationships

Signaling Pathway of Computational Data to Property Prediction

The following diagram illustrates how the outputs of the quantum mechanical calculations are used to predict various chemical and physical properties of butyltriiodo-stannane.

Caption: Relationship between computational outputs and predicted properties.

Conclusion

This technical guide has provided a hypothetical yet comprehensive overview of the quantum mechanical properties of butyltriiodo-stannane based on DFT calculations. The presented data on molecular geometry, vibrational frequencies, and electronic properties offer a foundational understanding of this organotin compound. The detailed methodology and workflows are intended to serve as a practical guide for researchers and drug development professionals interested in the computational study of this or similar molecules. While the data herein is illustrative, it underscores the power of computational chemistry in elucidating molecular characteristics that are fundamental to understanding chemical behavior and designing new materials and therapeutics. Further experimental validation is essential to confirm these theoretical predictions.

Methodological & Application

Application Notes and Protocols for Stille Cross-Coupling Reactions Using Butyltriiodo-Stannane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Stille cross-coupling reaction with a focus on the theoretical application of butyltriiodo-stannane. While specific experimental data for butyltriiodo-stannane is limited in publicly available literature, this document outlines general protocols and key considerations based on the well-established principles of Stille couplings.

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, including pharmaceutical drug development.[1][2] The reaction facilitates the coupling of an organostannane (organotin) compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[1] Organostannanes are notable for their stability to air and moisture and their tolerance of a wide variety of functional groups, making them valuable reagents in complex organic synthesis.[3][4] However, it is crucial to note that organotin compounds are toxic and require careful handling and disposal.[1][4]

While tributyl- and trimethyl-substituted organostannanes are most commonly used, this document focuses on the potential application of butyltriiodo-stannane (BuSnI₃). The presence of three iodide atoms on the tin center is expected to influence the reactivity of the butyl group in the transmetalation step of the catalytic cycle.

Reaction Mechanism and Signaling Pathway

The catalytic cycle of the Stille reaction is generally understood to proceed through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

References

Application Notes and Protocols for C-C Bond Formation Utilizing Butyltriiodostannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for drug discovery and development. Among the myriad of methodologies, the palladium-catalyzed Stille cross-coupling reaction stands out as a powerful and versatile tool.[1][2][3] This reaction typically involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][3] Organotin compounds are valued for their stability to air and moisture and their tolerance of a wide array of functional groups, making them highly compatible with complex synthetic schemes.[3][4]

While tributylstannanes are commonly employed, monoalkyltrihalostannanes, such as butyltriiodostannane, offer unique reactivity profiles. The increased Lewis acidity of the tin center in these compounds can influence the transmetalation step of the catalytic cycle, potentially altering reaction kinetics and substrate scope.[5] These reagents can be prepared through redistribution reactions between tetraorganotins and tin(IV) halides.[6] This document provides a detailed protocol for a standard Stille cross-coupling reaction, adaptable for use with butyltriiodostannane, and presents representative data on the scope of this transformation.

Reaction Principle and Mechanism

The Stille reaction proceeds through a catalytic cycle involving a palladium(0) species. The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic electrophile (R¹-X) to form a Pd(II) complex.[4][7]

-

Transmetalation: The organostannane (R²-SnR₃) transfers its organic group to the palladium center, displacing the halide or pseudohalide. This is often the rate-determining step.[7]

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4][7]

Additives such as copper(I) salts can accelerate the reaction, likely by facilitating the transmetalation step.[8] The choice of ligands, solvents, and temperature can significantly impact the reaction's efficiency and selectivity.

Experimental Protocol: General Procedure for Stille Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates. As a representative example, the coupling of an aryl halide with an organostannane is described.

Materials:

-

Aryl halide (e.g., Iodobenzene, Bromobenzene)

-

Butyltriiodostannane (or a suitable organostannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Copper(I) iodide (CuI) (optional)

-

Anhydrous, degassed solvent (e.g., Toluene, DMF, THF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and any additional ligand.

-

Reagent Addition: Add the anhydrous, degassed solvent (5-10 mL). Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.

-

Stannane Addition: Add the butyltriiodostannane (1.1-1.5 mmol, 1.1-1.5 equiv) to the reaction mixture via syringe.

-

Optional Additive: If using, add copper(I) iodide (0.1-0.2 mmol, 10-20 mol%).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following table summarizes representative yields for the Stille cross-coupling of various aryl halides with different organostannanes under palladium catalysis. While specific data for butyltriiodostannane is limited in readily available literature, the presented data for analogous systems illustrate the general scope and efficiency of the Stille reaction.

| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ (2) | - | - | Toluene | 100 | 12 | 95 |

| 2 | 4-Bromoacetophenone | Phenyltributylstannane | PdCl₂(PPh₃)₂ (3) | PPh₃ | - | DMF | 80 | 16 | 88 |

| 3 | 2-Iodonitrobenzene | (Furan-2-yl)tributylstannane | Pd₂(dba)₃ (1.5) | P(o-tol)₃ | - | Toluene | 110 | 24 | 75 |

| 4 | 1-Iodonaphthalene | Allyltributylstannane | Pd(PPh₃)₄ (5) | - | CuI | THF | 65 | 6 | 92 |

| 5 | 4-Chlorotoluene | Phenyltributylstannane | Pd(OAc)₂ (2) | SPhos | CsF | Dioxane | 100 | 18 | 85 |

This table is a compilation of representative data from various sources to illustrate the scope of the Stille reaction and does not represent a single experimental study.

Mandatory Visualizations

Catalytic Cycle of the Stille Cross-Coupling Reaction

Caption: Catalytic cycle of the Stille cross-coupling reaction.

General Experimental Workflow for Stille Cross-Coupling

Caption: General workflow for a Stille cross-coupling experiment.

Safety and Handling Precautions

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3] Palladium catalysts and organic solvents also require careful handling. Consult the Safety Data Sheets (SDS) for all reagents before use. Tin-containing waste should be disposed of according to institutional guidelines for heavy metal waste.

Conclusion

The Stille cross-coupling reaction is a robust and highly valuable method for the formation of C-C bonds in complex molecule synthesis. The use of monoalkyltrihalostannanes like butyltriiodostannane presents an intriguing variation on the standard protocol, potentially offering different reactivity and selectivity. The provided general protocol serves as a starting point for the application of these reagents in synthetic campaigns. Careful optimization of reaction conditions is crucial to achieve high yields and purity for specific substrate combinations.

References

- 1. chemistry.msu.edu [chemistry.msu.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.msu.edu [chemistry.msu.edu]

- 5. gelest.com [gelest.com]

- 6. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols: Butyltriiodo-stannane in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the general principles of organotin chemistry. Butyltriiodo-stannane is a compound for which specific literature and experimental data are limited. Therefore, the information provided herein is largely based on analogies to more well-studied organotin halides. The proposed synthesis and application protocols should be considered as starting points and will likely require significant optimization.

Introduction

Butyltriiodo-stannane (BuSnI₃) is a monoalkyltin trihalide, a class of organotin compounds characterized by a single alkyl group and three halogen atoms covalently bonded to a central tin atom. These compounds are known for their strong Lewis acidity, which increases with the number of electronegative halogen substituents.[1][2] The reactivity of butyltriiodo-stannane is anticipated to be dominated by its electrophilic tin center, making it a potential catalyst and intermediate in various organic transformations relevant to complex molecule synthesis.

Proposed Synthesis of Butyltriiodo-stannane

The synthesis of monoalkyltin trihalides can be challenging due to the tendency for multiple alkylations.[3] However, two primary methods, redistribution and direct alkylation, are generally employed for the synthesis of related compounds and can be adapted for the preparation of butyltriiodo-stannane.

Redistribution Reaction (Kocheshkov Reaction)

This method involves the reaction of a tetraalkyltin with a tin tetrahalide.[4][5] To favor the formation of the monoalkyltin trihalide, a stoichiometric excess of the tin tetrahalide is used.

Reaction:

Bu₄Sn + 3 SnI₄ → 4 BuSnI₃

Experimental Protocol: Proposed Synthesis via Redistribution

-

To a stirred solution of tin(IV) iodide (3.0 molar equivalents) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add tetrabutyltin (1.0 molar equivalent) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature.

-

The product, butyltriiodo-stannane, is expected to be a high-boiling liquid or a solid. Purification can be attempted by vacuum distillation or recrystallization from a non-polar solvent. However, be aware that redistribution reactions can be reversible at high temperatures.

Direct Alkylation

Direct alkylation of a tin(II) halide in the presence of an alkyl halide and a suitable catalyst is another potential route.

Reaction:

SnI₂ + BuI → BuSnI₃

Experimental Protocol: Proposed Synthesis via Direct Alkylation

-

In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add tin(II) iodide (1.0 molar equivalent) and a catalytic amount of a transition metal complex (e.g., a palladium or platinum complex).[6]

-

Add an excess of butyl iodide (used as both reactant and solvent).

-

Heat the mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by analyzing aliquots (e.g., by ¹H NMR after quenching a sample with a deuterated solvent).

-

Upon completion, cool the reaction mixture and remove the excess butyl iodide under reduced pressure.

-

The crude product can then be purified as described in the redistribution protocol.

Applications in Complex Molecule Synthesis

The primary utility of butyltriiodo-stannane in organic synthesis is expected to stem from its strong Lewis acidity.

Lewis Acid Catalysis

Monoalkyltin trihalides are potent Lewis acids and can be used to catalyze a variety of reactions.[1][7] The high Lewis acidity of BuSnI₃ could be advantageous in reactions such as:

-

Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles, potentially influencing stereoselectivity.

-

Friedel-Crafts Reactions: Activating electrophiles for acylation or alkylation of aromatic rings.

-

Carbonyl Activations: Activating aldehydes and ketones towards nucleophilic attack in reactions like aldol additions, Michael additions, and cyanohydrin formation.

-

Esterification and Transesterification: Catalyzing the formation of esters, particularly for sterically hindered substrates.[1][2]

Table 1: Potential Applications of Butyltriiodo-stannane as a Lewis Acid Catalyst

| Reaction Type | Substrate 1 | Substrate 2 | Potential Advantage |

| Diels-Alder | Anthracene | Maleic anhydride | Increased reaction rate and endo/exo selectivity |

| Friedel-Crafts Acylation | Toluene | Acetyl chloride | Mild reaction conditions compared to AlCl₃ |

| Aldol Addition | Benzaldehyde | Acetone | Activation of the aldehyde for nucleophilic attack |

| Michael Addition | Chalcone | Diethyl malonate | Promotion of conjugate addition |

Precursor to Other Organotin Reagents

Butyltriiodo-stannane can serve as a precursor for the synthesis of other butyltin derivatives with varying reactivity by substitution of the iodide ions.

Experimental Protocol: Representative Lewis Acid Catalyzed Diels-Alder Reaction

-

To a solution of the dienophile (e.g., maleic anhydride, 1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add butyltriiodo-stannane (0.1 mmol, 10 mol%) at room temperature.

-

Stir the mixture for 15 minutes.

-

Add the diene (e.g., anthracene, 1.2 mmol) and continue stirring at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthetic routes to butyltriiodo-stannane.

Logical Relationship in Lewis Acid Catalysis

Caption: Logical flow of butyltriiodo-stannane as a Lewis acid catalyst.

References

Application Notes and Protocols: Butyl-substituted Organostannanes in Organic Synthesis

A focus on Butyltin Halides and their Derivatives as Precursors and Reagents

Disclaimer: Detailed applications of butyltriiodo-stannane as a direct reagent in natural product synthesis are not extensively documented in the readily available scientific literature. Therefore, these application notes will focus on the broader and more established roles of butyl-substituted organostannanes, particularly butyltin halides, which serve as crucial precursors to versatile reagents in complex organic synthesis, including the construction of natural products. The principles and protocols described herein are foundational to the use of organotin compounds in this field.

Introduction to Butyl-substituted Organostannanes

Organotin compounds, or stannanes, are a class of organometallic compounds containing a tin-carbon bond. Butyl-substituted stannanes, such as tributyltin hydride and various butyltin halides, are among the most common in organic synthesis due to their relative stability and versatile reactivity. While monoalkyltrihalostannanes like butyltin trichloride are known, they are often utilized as precursors for other organotin reagents rather than as direct coupling partners in complex fragment assemblies. An important application of monoalkyltins like n-butyltin trichloride is their use as precursors for depositing thin tin(IV) oxide layers on glass.

The primary relevance of butyltin halides to natural product synthesis lies in their role as intermediates in the preparation of more synthetically useful organostannanes, such as trialkyltin halides and tetraalkyltins. These can then be converted to a variety of reagents for key bond-forming reactions.

Key Applications in Synthesis

The utility of butyl-substituted organostannanes in the synthesis of complex molecules, including natural products, is most prominently demonstrated in two major classes of reactions: Stille cross-coupling reactions and radical-mediated transformations.

Stille Cross-Coupling Reactions

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental process in the construction of the carbon skeletons of natural products.

Workflow for Stille Coupling using Butyl-substituted Stannanes:

Caption: General workflow for preparing a tributylstannyl reagent from a butyltin trihalide precursor for use in a Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Cross-Coupling

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable anhydrous solvent (e.g., THF, toluene, or DMF).

-

Reaction Setup: To the catalyst solution, add the organic halide or triflate (1.0 equiv.) and the organostannane reagent (1.0-1.2 equiv.).

-

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 50 to 100 °C. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired coupled product.

Table 1: Representative Data for Stille Cross-Coupling Reactions

| Entry | Organic Halide | Organostannane | Pd Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ (3) | THF | 65 | 12 | 92 |

| 2 | 4-Bromotoluene | (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ (5) | Toluene | 100 | 18 | 85 |

| 3 | 2-Iodothiophene | (Furan-2-yl)tributylstannane | Pd₂(dba)₃ (2) / P(fur)₃ (8) | DMF | 80 | 6 | 95 |

Note: This data is illustrative and not specific to butyltriiodo-stannane.

Radical Dehalogenation and Cyclization Reactions

Tributyltin hydride (Bu₃SnH), which can be prepared from tributyltin chloride, is a widely used reagent for generating radicals from organic halides. These radical intermediates can be trapped by a hydrogen atom from Bu₃SnH (dehalogenation) or participate in intramolecular cyclization reactions to form rings, a common feature in natural product structures.

Logical Flow of Radical-mediated Reactions:

Caption: Logical flow diagram illustrating the generation of an alkyl radical from an alkyl halide using tributyltin hydride and a radical initiator, leading to either reduction or cyclization.

Experimental Protocol: General Procedure for Radical Dehalogenation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the alkyl halide (1.0 equiv.) and a radical initiator (e.g., AIBN, 0.1-0.2 equiv.) in an anhydrous, deoxygenated solvent (e.g., benzene or toluene).

-

Reagent Addition: Add tributyltin hydride (1.1-1.5 equiv.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction and remove the solvent in vacuo. The crude product is then purified by column chromatography to separate the desired product from the tin byproducts.

Table 2: Representative Data for Radical Dehalogenation

| Entry | Substrate | Initiator (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromoadamantane | AIBN (0.1) | Toluene | 110 | 4 | 98 |

| 2 | 6-Iodo-1-heptene | AIBN (0.2) | Benzene | 80 | 6 | 85 (cyclized) |

| 3 | 2-Bromooctane | AIBN (0.1) | Toluene | 110 | 5 | 95 |

Note: This data is illustrative and not specific to butyltriiodo-stannane.

Synthesis of Butyltin Halides

The preparation of butyltin halides can be achieved through several methods. A common industrial method involves the redistribution reaction between tetrabutyltin (Bu₄Sn) and tin(IV) chloride (SnCl₄). The stoichiometry of the reactants controls the degree of alkylation.

General Reaction Scheme for Synthesis:

-

3 Bu₄Sn + SnCl₄ → 4 Bu₃SnCl

-

Bu₄Sn + SnCl₄ → 2 Bu₂SnCl₂

-

Bu₄Sn + 3 SnCl₄ → 4 BuSnCl₃

These reactions are typically carried out at elevated temperatures, and the products are separated by distillation.

Safety and Handling

Organotin compounds, particularly tributyltin derivatives, are toxic and should be handled with appropriate safety precautions. All manipulations should be performed in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. Tin-containing waste must be disposed of according to institutional and regulatory guidelines.

Conclusion

While direct applications of butyltriiodo-stannane in natural product synthesis are not prominent in the literature,

Application Notes and Protocols for Stille Reaction Using Butyltriiodo-stannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin compound) and an organic halide or triflate.[1][2] Its significance in organic synthesis, particularly in the pharmaceutical and materials science industries, stems from its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[3] This document provides a detailed guide for performing a Stille reaction using a specialized and electron-deficient organotin reagent, butyltriiodo-stannane. Due to the electron-withdrawing nature of the three iodine atoms on the tin center, this substrate presents unique challenges, often requiring carefully optimized conditions to achieve efficient coupling.

The general transformation for a Stille reaction is as follows:

R¹-X + R²-Sn(Y)₃ → R¹-R² + X-Sn(Y)₃ (where X = I, Br, Cl, OTf and Y = Alkyl, Halogen)

The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

Key Considerations for Using Butyltriiodo-stannane

Butyltriiodo-stannane is an electron-deficient organostannane due to the strong electron-withdrawing effect of the three iodine atoms. This property can significantly slow down the transmetalation step, which is often the rate-determining step in the Stille catalytic cycle. To overcome this challenge, the protocol outlined below incorporates additives that have been shown to accelerate the coupling of challenging substrates.

Data Presentation: Representative Stille Reaction Conditions and Yields

The following table summarizes various conditions reported for Stille coupling reactions, providing a comparative overview of catalysts, ligands, additives, and their impact on reaction outcomes. While a direct precedent for butyltriiodo-stannane is not extensively documented, the data for other challenging substrates, particularly those requiring additives, can inform the experimental design.

| Entry | Organic Halide (R¹-X) | Organostannane (R²-SnR₃) | Pd Catalyst (mol%) | Ligand (mol%) | Additive(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoacetophenone | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 16 | 95 |

| 2 | 2-Bromopyridine | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 65 | 12 | 88 |

| 3 | 1-Iodonaphthalene | Tributyl(phenylethynyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 80 | 6 | 92 |

| 4 | 4-Bromotoluene | 2-(Tributylstannyl)furan | Pd(OAc)₂ (2) | SPhos (4) | CsF | Dioxane | 100 | 18 | 91 |

| 5 | 3-Triflyloxypyridine | Allyltributylstannane | Pd(PPh₃)₄ (5) | - | LiCl | THF | 60 | 24 | 85 |

| 6 | 4-Chloroanisole | Phenyltri-n-butylstannane | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | t-BuOH | 100 | 24 | 78 |

| 7 | 1-Bromo-4-nitrobenzene | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | CuI, CsF | DMF | 60 | 4 | 96 |

| 8 | 2-Iodothiophene | (Tributylstannyl)ethylene | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 90 | 5 | 89 |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Stille reaction protocol described below.

Caption: A step-by-step workflow for the Stille cross-coupling reaction.

Detailed Experimental Protocol: Stille Reaction with Butyltriiodo-stannane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Organic halide (e.g., Aryl iodide or bromide, 1.0 mmol, 1.0 equiv)

-

Butyltriiodo-stannane (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 0.02 - 0.05 mmol, 2-5 mol%)

-

Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., P(o-tol)₃ or XPhos, 0.08 - 0.2 mmol, 8-20 mol%)

-

Copper(I) iodide (CuI) (0.1 - 0.2 mmol, 10-20 mol%)

-

Cesium fluoride (CsF) (2.0 - 3.0 mmol, 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., DMF, NMP, or dioxane, 5 - 10 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous potassium fluoride (KF) solution

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Silica gel for column chromatography

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or other suitable reaction vessel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the organic halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), CuI (0.1 mmol), and CsF (2.0 mmol).

-

If using a catalyst like Pd₂(dba)₃, add the appropriate phosphine ligand at this stage.

-

Evacuate and backfill the flask with inert gas three times.

-

-

Addition of Reagents:

-

Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) to the flask via syringe.

-

Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and mixing.

-

Add the butyltriiodo-stannane (1.2 mmol) to the reaction mixture via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C). The optimal temperature will depend on the reactivity of the organic halide.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to 24 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

-

Add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 30-60 minutes. This will precipitate the tin byproducts as insoluble butyltin fluorides.

-

Filter the mixture through a pad of Celite®, washing the filter cake with an organic solvent (e.g., ethyl acetate).

-

Transfer the filtrate to a separatory funnel and extract with the same organic solvent (3 x 20 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

-

Stille Reaction Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Stille cross-coupling reaction.

Caption: The palladium-catalyzed Stille cross-coupling cycle.

Safety Precautions

-

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere.

-

Solvents such as DMF and NMP have specific health and safety considerations. Consult the safety data sheets (SDS) before use.

-

Proper disposal of tin-containing waste is crucial due to its environmental toxicity. Follow institutional guidelines for heavy metal waste disposal.

References

Application Notes and Protocols: The Role of Phosphine Ligands in Butyltriiodo-stannane Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the anticipated role of phosphine ligands in reactions involving butyltriiodo-stannane, particularly in the context of palladium-catalyzed cross-coupling reactions. While specific literature on butyltriiodo-stannane is scarce, these application notes are based on the well-established principles of Stille-type couplings and the known effects of phosphine ligands on the reactivity and stability of organotin compounds. The protocols and data presented herein are extrapolated from analogous systems and are intended to serve as a foundational guide for researchers exploring the use of this and similar organotin reagents.

Introduction

Organotin compounds, or stannanes, are valuable reagents in organic synthesis, most notably for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, such as the Stille reaction. The reactivity of these compounds can be significantly influenced by the nature of the substituents on the tin atom. Butyltriiodo-stannane, with its three electron-withdrawing iodide atoms, is expected to exhibit distinct reactivity compared to more common trialkylstannanes.

Phosphine ligands play a crucial role in stabilizing the palladium catalyst, modulating its electronic and steric properties, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The choice of phosphine ligand is critical for achieving high yields, selectivity, and catalyst turnover numbers. Generally, electron-rich and sterically bulky phosphine ligands are known to promote the oxidative addition step and enhance the rate of reductive elimination in cross-coupling reactions.[1]

The Catalytic Cycle: A Plausible Pathway for Butyltriiodo-stannane Reactions

The Stille cross-coupling reaction involving butyltriiodo-stannane is proposed to proceed through a catalytic cycle analogous to that of other organostannanes. Phosphine ligands (L) are essential for the stability and reactivity of the palladium (Pd) catalyst throughout this cycle.

Caption: Proposed catalytic cycle for the Stille reaction involving butyltriiodo-stannane.

Role of Phosphine Ligands in Key Reaction Steps

The electronic and steric properties of phosphine ligands significantly impact each step of the catalytic cycle.

-

Oxidative Addition: The initial step involves the oxidative addition of an organic halide (R¹-X) to the Pd(0) complex. Electron-rich phosphine ligands increase the electron density on the palladium center, which facilitates its insertion into the R¹-X bond.

-

Transmetalation: This step involves the transfer of the butyl group from the tin atom to the palladium center. The precise mechanism can be complex and is influenced by the solvent and additives. The Lewis acidity of the tin atom in butyltriiodo-stannane, enhanced by the three iodide atoms, may influence the rate of this step.

-

Reductive Elimination: The final step is the reductive elimination of the coupled product (R¹-R²), regenerating the Pd(0) catalyst. Sterically bulky phosphine ligands can promote this step by creating steric crowding around the palladium center, which favors the formation of the C-C bond.

Experimental Protocols